![molecular formula C20H16N2OS B2439142 3-benzyl-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207006-05-0](/img/structure/B2439142.png)
3-benzyl-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-benzyl-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of thienopyrimidines . Thienopyrimidines are emerging scaffolds in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines involves the combination of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with several amines to synthesize intermediate esters. These alcohols are then converted to 4-aminopyrimidine-5-carboxaldehydes through oxidation .
Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, which include the compound , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .
Molecular Docking Studies
Molecular docking studies have been conducted on these compounds to justify their antileishmanial activity . The studies were conducted on Lm-PTR1, complexed with Trimethoprim .
Antimicrobial Activities
The compound has been synthesized and evaluated for its in-vitro antimicrobial activities against several bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
Antioxidant Activities
The compound and its Co(II) complex have been evaluated for their antioxidant activities against DPPH, H2O2, and NO radicals . They have also been evaluated for their reducing power abilities .
Synthesis and Characterization
The compound has been synthesized using a microwave-assisted method, and its structure has been verified using elemental microanalysis, FTIR, and 1H NMR techniques .
Preparation of Co(II) Complex
The compound has been used to prepare a Co(II) complex using a microwave-assisted method . The Co(II) complex was confirmed using IR and Electronic Spectra analyses .
Mechanism of Action
Target of Action
Similar compounds such as pyrido[2,3-d]pyrimidines have been known to target dihydrofolate reductase (dhfr) and various kinases . These targets play crucial roles in cellular processes such as cell growth and division.
Mode of Action
Similar compounds have been shown to inhibit their targets, preventing them from performing their normal functions . This inhibition can lead to changes in cellular processes, potentially leading to therapeutic effects.
Biochemical Pathways
Inhibition of DHFR, for example, can disrupt the synthesis of nucleotides, affecting DNA replication and cell division .
Pharmacokinetics
It is noted that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially impact the bioavailability of the compound.
Result of Action
Based on the potential targets and mode of action, it can be inferred that the compound may lead to disruption of cell growth and division, potentially leading to cell death .
Future Directions
Thienopyrimidines, including “3-benzyl-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one”, are an area of active research due to their broad spectrum of biological activities. Future research may focus on designing new selective, effective, and safe anticancer agents based on the thienopyrimidine scaffold . Additionally, the development of synthetically assessable scaffolds targeting Cyt-bd is a promising future direction .
properties
IUPAC Name |
3-benzyl-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-14-7-5-6-10-16(14)17-12-24-19-18(17)21-13-22(20(19)23)11-15-8-3-2-4-9-15/h2-10,12-13H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSSVMUJLMXXMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.